Actinopyrone A
CAS No.: 101359-68-6
Cat. No.: VC20745938
Molecular Formula: C25H36O4
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101359-68-6 |
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Molecular Formula | C25H36O4 |
Molecular Weight | 400.5 g/mol |
IUPAC Name | 2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one |
Standard InChI | InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3/b12-10+,16-13+,17-15+,18-9+ |
Standard InChI Key | PFVSUJLJFXJPMF-CBXUJFJJSA-N |
Isomeric SMILES | C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(O1)OC)C)C)/C)O |
SMILES | CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O |
Canonical SMILES | CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O |
Chemical Properties and Structure
Actinopyrone A belongs to the class of gamma-pyrone compounds, characterized by its unique structural features. The compound was initially isolated from Streptomyces species and has been the subject of considerable scientific interest due to its diverse biological activities .
Physical and Chemical Characteristics
Actinopyrone A possesses specific physical and chemical properties that define its behavior in biological systems and laboratory settings. These properties are summarized in the following table:
Property | Description |
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Molecular Formula | C₂₅H₃₆O₄ |
Molecular Weight | 400.559 g/mol |
CAS Number | 88378-59-0 |
Solubility | Soluble in ethanol, methanol, DMF, and DMSO |
Physical State | Not explicitly stated in available data |
Chemical Class | Gamma-pyrone compound |
The molecular structure of Actinopyrone A consists of an α-methoxy-γ-pyrone ring connected to a complex side chain. This structural arrangement contributes to its selective biological activities and distinguishes it from related compounds in the actinopyrone family .
Isolation and Synthesis
Natural Source and Isolation
Actinopyrone A was originally isolated from a strain of Streptomyces pactum. The organism produces this compound along with related derivatives, including Actinopyrones B and C . The isolation process typically involves fermentation of the producing organism followed by extraction and purification procedures to obtain the pure compound.
The discovery of Actinopyrone A emerged from research aimed at identifying new physiologically active substances from Streptomyces strains. During this investigation, researchers identified and purified the active compounds, which were subsequently separated into three distinct substances: Actinopyrones A, B, and C . This discovery has since led to further exploration of related compounds and their biological activities.
Total Synthesis
The first total synthesis of Actinopyrone A represented a significant achievement in organic chemistry. The synthetic pathway utilized several key reactions:
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Remote stereoinduction for establishing the correct stereochemical centers
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Kocienski olefination for forming specific carbon-carbon double bonds
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Horner-Wadsworth-Emmons olefination for constructing the α,β-unsaturated carbonyl system
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Reductive de-conjugation of the vinylpyrone to achieve the desired structural arrangement
This synthetic achievement was particularly important as it provided confirmation of the proposed structure and established the absolute configuration of the stereogenic centers in Actinopyrone A. Additionally, the synthesis provided a route for accessing this compound and potential derivatives for further biological testing and pharmaceutical development .
Biological Activities
Anti-Helicobacter pylori Activity
The most remarkable biological property of Actinopyrone A is its exceptionally potent and selective activity against Helicobacter pylori, the primary causative agent of peptic ulcer disease. This activity is characterized by:
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Extreme potency with a minimum inhibitory concentration (MIC) of 0.0001 μg/ml (0.1 ng/ml)
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Extraordinary selectivity, with >10^6 fold selectivity for H. pylori compared to other microorganisms
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No significant activity against other Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Bacteroides fragilis
This highly selective antimicrobial activity makes Actinopyrone A particularly interesting for potential therapeutic applications in treating H. pylori infections, which affect a significant portion of the global population and are strongly associated with gastric ulcers and gastric cancer .
Antimicrobial Properties
Beyond its activity against H. pylori, Actinopyrone A exhibits modest antimicrobial effects against certain other microorganisms:
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Mild inhibitory activity against some Gram-positive bacteria with MIC values ranging from <6.25 to 25 μg/mL
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Weak activity against certain dermatophytes (fungi that cause skin infections) with similar MIC ranges
These broader antimicrobial properties, while less potent than its anti-H. pylori activity, suggest potential applications in treating certain bacterial and fungal infections, particularly those caused by Gram-positive organisms .
Cardiovascular Effects
Actinopyrone A was originally identified for its coronary vasodilating properties, which have been demonstrated in experimental models:
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Intravenous administration of Actinopyrone A at a dose of 30 μg/kg increased coronary blood flow in anesthetized dogs by 196.2%
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This vasodilatory effect suggests potential applications in cardiovascular medicine, particularly in conditions involving reduced coronary perfusion
The cardiovascular effects of Actinopyrone A represent a significant aspect of its pharmacological profile and indicate that this compound has multiple biological activities beyond its antimicrobial properties. These diverse effects make it an interesting candidate for further research in multiple therapeutic areas .
Comparison with Related Compounds
Actinopyrone A belongs to a family of related compounds that includes Actinopyrones B, C, D, E, F, and G. These compounds share structural similarities but exhibit different biological properties and potencies.
Structural Relationships
The actinopyrone family members share a common γ-pyrone core structure but differ in their side chains and functional groups. For example:
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Actinopyrone C has the molecular formula C26H38O4 and a molecular weight of 414.6 g/mol, slightly larger than Actinopyrone A
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Actinopyrone D contains a cis olefin moiety in its side chain and has been identified as a downregulator of the molecular chaperone GRP78
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More recently discovered derivatives include Actinopyrones E-G, which have had their absolute configurations determined through spectroscopic analyses combined with Mosher's method and ECD calculations
These structural variations contribute to differences in biological activities and physicochemical properties among the actinopyrone family members.
Comparative Biological Activities
The biological activities of different actinopyrone derivatives vary considerably:
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While Actinopyrone A shows exceptional activity against H. pylori, other family members may have different antimicrobial spectra
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Some derivatives, particularly PM050511 (related to the actinopyrone family), have demonstrated notable cytotoxicity against human cell lines with IC50 values ranging from 0.26 to 2.22 μM
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Actinopyrone D has been identified as a downregulator of the molecular chaperone GRP78, with potential implications for cancer therapy as it can inhibit GRP78 protein expression and induce cell death under endoplasmic reticulum stress
These comparative biological activities highlight the potential for developing various actinopyrone derivatives for different therapeutic applications, from antimicrobial to anticancer treatments.
Research Applications and Future Perspectives
Biosynthetic Studies and Bioengineering
Recent research has begun to elucidate the biosynthetic pathways responsible for producing actinopyrones in Streptomyces species. Bioinformatics analyses have provided insights into the likely biosynthetic pathway and annotations of protein function involved in actinopyrone production .
Interestingly, genes coding for methyltransferase and glycosyltransferase tailoring chemistries needed to generate final structures were notably absent from the biosynthetic gene cluster. This finding has implications for further bioengineering efforts aimed at producing modified actinopyrones with enhanced properties .
The elucidation of these biosynthetic pathways enables potential bioengineering approaches to create new actinopyrone derivatives with improved therapeutic properties, particularly as potential antitumor agents .
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